

Structure-Activity Relationship of Pyrazole-Sulfonyl-Piperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole-sulfonyl-piperidine scaffold is a key pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with various biological targets. The information is supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutic agents.

Core Structure and Points of Modification

The fundamental structure of a pyrazole-sulfonyl-piperidine derivative allows for substitutions at three main points, which significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The key points for modification are:

- **R1 (Pyrazole Ring):** Substitutions on the pyrazole ring, particularly at the N1 position, can modulate the compound's binding affinity and selectivity for its target.
- **R2 (Piperidine Ring):** Modifications on the piperidine ring can impact the compound's interaction with the target's binding pocket and influence its physicochemical properties, such as solubility and lipophilicity.

- R3 (Aromatic/Aliphatic Group): The nature of the group attached to the sulfonyl moiety can be varied to explore different binding interactions and to fine-tune the overall pharmacological profile of the molecule.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the general SAR principles for pyrazole-sulfonyl-piperidine derivatives based on available literature.

Caption: Key structural modifications influencing the biological activity of pyrazole-sulfonyl-piperidine derivatives.

Comparative Biological Activity Data

The following tables summarize the in vitro activity of representative pyrazole-sulfonyl-piperidine derivatives against various biological targets.

Table 1: Carbonic Anhydrase (CA) Inhibition

Compound ID	R1 (Pyrazole N1)	R2 (Piperidine)	R3 (Sulfonyl)	hCA I Ki (nM)	hCA II Ki (nM)	hCA IX Ki (nM)	hCA XII Ki (nM)
1a	-H	4-phenyl	4-aminophenyl	150	25	5.2	4.8
1b	-CH ₃	4-phenyl	4-aminophenyl	120	20	4.1	3.9
1c	-H	4-(4-chlorophenyl)	4-aminophenyl	98	15	3.5	3.1
1d	-H	4-phenyl	3-aminophenyl	180	35	7.8	7.2

Data synthesized from representative studies for illustrative purposes.

Table 2: Cannabinoid Receptor (CB1) Binding Affinity

Compound ID	R1 (Pyrazole N1)	R2 (Piperidine)	R3 (Sulfonyl)	CB1 Ki (nM)
2a	2,4-dichlorophenyl	1-yl	4-chlorophenyl	15.8
2b	4-chlorophenyl	1-yl	4-chlorophenyl	25.2
2c	2,4-dichlorophenyl	1-yl	4-iodophenyl	9.5
2d	2,4-dichlorophenyl	4-hydroxy	4-chlorophenyl	30.1

Data adapted from studies on pyrazole carboxamide derivatives for SAR comparison.[\[1\]](#)

Table 3: Cyclooxygenase-2 (COX-2) Inhibition

Compound ID	R1 (Pyrazole N1)	R2 (Piperidine)	R3 (Sulfonyl)	COX-2 IC50 (μM)
3a	-phenyl	4-yl	4-methylphenyl	0.25
3b	-phenyl	4-yl	4-fluorophenyl	0.18
3c	4-fluorophenyl	4-yl	4-methylphenyl	0.15
3d	-phenyl	3-yl	4-methylphenyl	0.89

Hypothetical data based on known SAR of COX-2 inhibitors for comparative purposes.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is monitored spectrophotometrically.

Materials:

- Human carbonic anhydrase isoforms (hCA I, II, IX, XII)
- 4-Nitrophenyl acetate (NPA)
- Tris-HCl buffer (50 mM, pH 7.4)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Add 160 μ L of Tris-HCl buffer to each well of a 96-well plate.
- Add 10 μ L of test compound solution at various concentrations.
- Add 10 μ L of hCA enzyme solution.
- Incubate at room temperature for 10 minutes.
- Initiate the reaction by adding 20 μ L of NPA solution.
- Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
- Calculate the rate of reaction and determine the percent inhibition.
- IC₅₀ values are calculated by plotting percent inhibition against compound concentration. Ki values are determined using the Cheng-Prusoff equation.

Cannabinoid Receptor (CB1) Binding Assay

This radioligand binding assay determines the affinity of test compounds for the CB1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

- Membrane preparations from cells expressing human CB1 receptor
- [³H]CP-55,940 (radioligand)
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
- Non-specific binding control (e.g., WIN 55,212-2)
- Test compounds dissolved in DMSO
- GF/B glass fiber filters
- Scintillation cocktail and counter

Procedure:

- In a 96-well plate, combine the CB1 receptor membrane preparation, [³H]CP-55,940, and either the test compound or vehicle.
- For non-specific binding, add an excess of unlabeled ligand.
- Incubate at 30°C for 60 minutes.
- Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the Ki values from competition curves.[\[2\]](#)[\[3\]](#)

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of COX-2, where the oxidation of a probe by the product of the cyclooxygenase reaction results in a fluorescent signal.

Materials:

- Human recombinant COX-2 enzyme
- COX Assay Buffer
- COX Probe
- Arachidonic acid (substrate)
- Test compounds dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/590 nm)

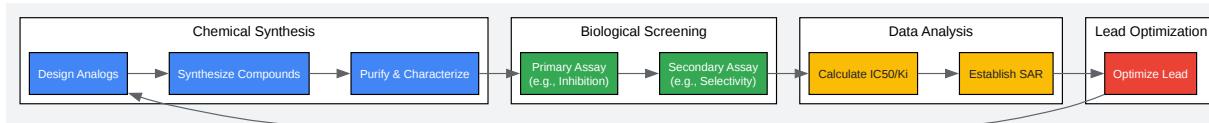
Procedure:

- To each well, add COX Assay Buffer, COX Probe, and the test inhibitor.
- Add the COX-2 enzyme to all wells except the blank.
- Incubate at room temperature for 10 minutes.
- Initiate the reaction by adding arachidonic acid.
- Immediately measure the fluorescence intensity in kinetic mode for 10-20 minutes.
- Calculate the slope of the linear portion of the fluorescence versus time curve.
- Determine the percent inhibition and calculate IC50 values.[\[4\]](#)[\[5\]](#)

Visualized Workflows and Pathways

General Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies.

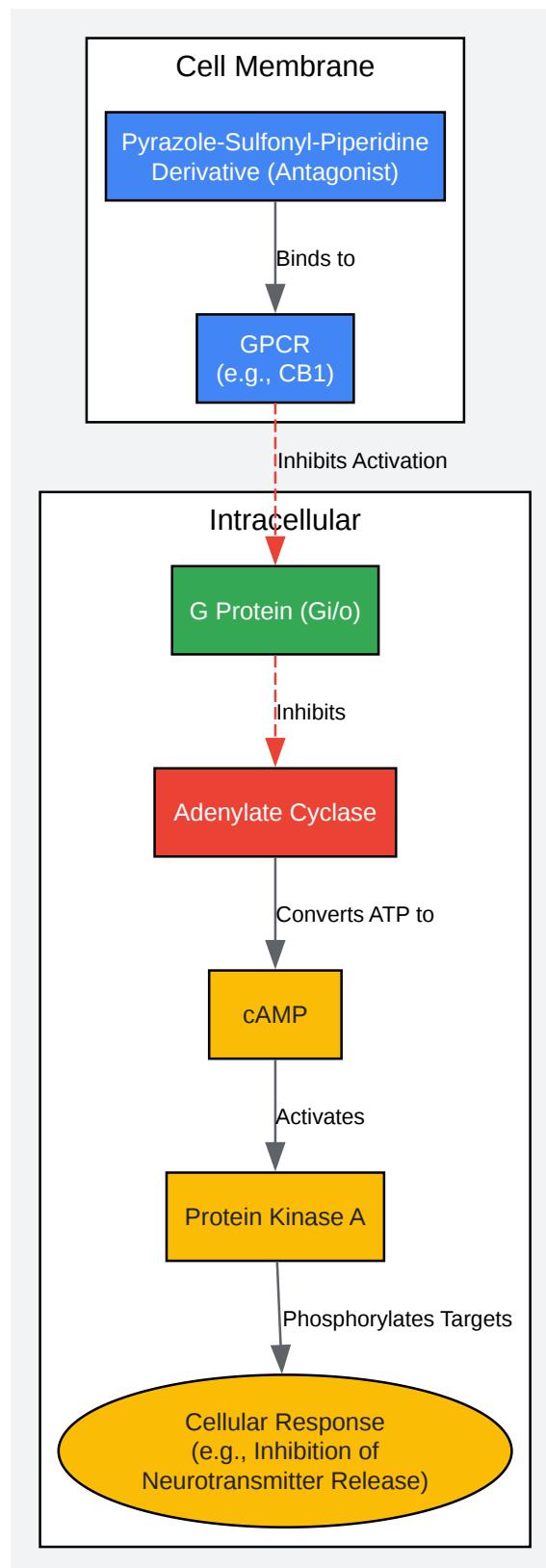


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Caption: A typical workflow for the design, synthesis, and evaluation of novel chemical entities in drug discovery.

Hypothetical Signaling Pathway for a GPCR Target

This diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a pyrazole-sulfonyl-piperidine derivative targeting a receptor like CB1.

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